N-(2-chloroethyl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide
Overview
Description
N-(2-chloroethyl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide is a useful research compound. Its molecular formula is C11H13ClN2O2 and its molecular weight is 240.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, also known as N-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxamide, is an analogue of nitrogen mustard, a class of alkylating agents . Alkylating agents are a group of anticancer chemotherapeutic drugs . They primarily target DNA, the genetic material of cells .
Mode of Action
The compound works by binding to DNA, crosslinking two strands and preventing cell duplication . It binds to the N7 nitrogen on the DNA base guanine . This interaction with its targets results in the disruption of DNA replication and transcription, thereby inhibiting cell growth and division .
Biochemical Pathways
The compound affects the DNA replication and transcription pathways . The alkylation of DNA impairs its function as a template and blocks the synthesis of new DNA or inhibits the transcription to mRNA for protein synthesis . This disruption in the biochemical pathways leads to cell cycle arrest and ultimately cell death .
Pharmacokinetics
Similar compounds like nitrogen mustards are known to have a short biological half-life . They are rapidly metabolized and excreted, primarily through the kidneys . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The result of the compound’s action is the inhibition of cell growth and division, leading to cell death . This is particularly effective in rapidly dividing cells, such as cancer cells . Therefore, the compound has potential applications in cancer chemotherapy .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s activity may be enhanced under hypoxic conditions, which are often found in solid tumors . Additionally, the compound’s stability and reactivity could be affected by the pH of the environment
Properties
IUPAC Name |
N-(2-chloroethyl)-2,3-dihydro-1,4-benzoxazine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-5-6-13-11(15)14-7-8-16-10-4-2-1-3-9(10)14/h1-4H,5-8H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQERVULEENSFFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2N1C(=O)NCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.